Home > Products > Screening Compounds P131154 > Aluminum clofibrate
Aluminum clofibrate - 24818-79-9

Aluminum clofibrate

Catalog Number: EVT-258588
CAS Number: 24818-79-9
Molecular Formula: C20H21AlCl2O7
Molecular Weight: 471.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aluminium clofibrate is a salt of clofibric acid and a peroxisome proliferator.
Overview

Aluminum clofibrate is a chemical compound classified as a lipid-lowering agent, primarily used in the management of hyperlipidemia and hypertriglyceridemia. It is a derivative of clofibric acid, which is known for its effectiveness in reducing elevated levels of triglycerides and cholesterol in the blood. The compound is scientifically recognized by the Chemical Abstracts Service Registry Number 24818-79-9 and is often referred to in literature for its potential therapeutic applications in lipid metabolism.

Source and Classification

Aluminum clofibrate belongs to the class of fibrates, which are medications that primarily target lipid levels in the bloodstream. It is synthesized from clofibric acid through various chemical reactions involving aluminum hydroxide. The compound has been studied for its pharmacological properties and its role in clinical settings, particularly concerning lipid regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of aluminum clofibrate involves several key steps:

  1. Esterification: The process begins with the reaction of chlorobenzene with isobutyric acid, typically using n-butyl magnesium bromide as a catalyst. This reaction forms clofibric acid.
  2. Formation of Aluminum Salt: Clofibric acid is then reacted with aluminum hydroxide to yield aluminum clofibrate. This step is crucial as it imparts the desired properties of the compound.
  3. Industrial Production: In industrial settings, these reactions are conducted under controlled conditions to optimize yield and purity, taking into account factors such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis

Reactions and Technical Details

Aluminum clofibrate can participate in several types of chemical reactions:

  1. Oxidation: The compound can undergo oxidation, resulting in oxidized derivatives.
  2. Reduction: Reduction reactions can convert aluminum clofibrate into various reduced forms.
  3. Substitution: This compound can also engage in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents: Halogens and alkylating agents .

The outcomes of these reactions depend on specific conditions and reagents employed during the processes.

Mechanism of Action

The mechanism by which aluminum clofibrate exerts its effects involves agonism of peroxisome proliferator-activated receptor alpha (PPAR-α). This receptor plays a significant role in regulating lipid metabolism within muscle, liver, and other tissues. Upon binding to PPAR-α, aluminum clofibrate enhances fatty acid oxidation and reduces triglyceride levels in the bloodstream, contributing to its therapeutic effects against hyperlipidemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale-yellow liquid.
  • Boiling Point: Approximately 158–160 °C at reduced pressure (25 mm Hg).
  • Density: Ranges from 1.138 to 1.144 g/cm³ at 25 °C.
  • Solubility: Practically insoluble in water but miscible with solvents such as acetone, chloroform, diethyl ether, and ethanol .

Chemical Properties

Aluminum clofibrate exhibits stability under standard conditions but may undergo hydrolysis when exposed to moisture or acidic environments. Its reactivity profile includes susceptibility to oxidation and reduction processes that modify its functional groups .

Applications

Aluminum clofibrate has diverse applications across various scientific fields:

  1. Chemistry: Utilized as a reagent in synthetic chemistry for various reactions.
  2. Biology: Investigated for its effects on lipid metabolism and potential therapeutic roles.
  3. Medicine: Primarily employed in treating conditions related to high lipid levels such as hyperlipidemia and hypertriglyceridemia.
  4. Industry: Used in pharmaceutical production and other chemical products due to its lipid-modulating properties .
Mechanistic Pharmacology of Aluminum Clofibrate

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation Dynamics

Aluminum clofibrate’s metabolite, clofibric acid, acts as a ligand for PPARα—a nuclear receptor regulating lipid homeostasis. Unlike newer selective PPARα modulators (SPPARMα) like pemafibrate, clofibric acid demonstrates lower receptor selectivity, with an EC₅₀ of 55 µM for human PPARα compared to pemafibrate’s 0.00080 µM [1]. This binding initiates conformational changes in PPARα, enabling dimerization with the retinoid X receptor (RXR). The heterodimer recruits co-activators (e.g., PGC-1α) and binds peroxisome proliferator response elements (PPREs) in target genes. Key transcriptional effects include:

  • Upregulation of β-oxidation enzymes: Acyl-CoA oxidase (ACOX1), carnitine palmitoyltransferase (CPT1A), and cytochrome P450 4A14 (CYP4A14) [5].
  • Fatty acid transport induction: Enhanced expression of fatty acid-binding protein (FABP1) and solute carrier family 25 member 20 (SLC25A20) [5].
  • Developmental priming: Glucocorticoid receptor (GR) activation in fetal liver directly induces PPARα expression before birth, preparing for postnatal lipid catabolism [5].

Table 1: PPARα Target Genes Regulated by Clofibric Acid

Gene SymbolProteinBiological FunctionRegulation Direction
ACOX1Acyl-CoA oxidase 1Peroxisomal β-oxidation
CPT1ACarnitine palmitoyltransferase 1AMitochondrial fatty acid transport
CYP4A14Cytochrome P450 4A14ω-hydroxylation of fatty acids
FABP1Fatty acid-binding protein 1Intracellular fatty acid shuttling
SLC25A20Carnitine-acylcarnitine translocaseCarnitine cycle

PPARα-RXR dimerization exhibits ligand-specific dynamics. Clofibric acid’s Y-shaped structure allows partial occupancy of the ligand-binding domain, but its lower potency causes broader off-target effects compared to SPPARMα agents [1]. This non-selective activation contributes to downstream metabolic shifts but may also explain ancillary effects on non-lipid pathways.

Molecular Pathways in Lipoprotein Lipase Activation

Clofibric acid potently enhances lipoprotein lipase (LPL) activity through PPARα-dependent and independent mechanisms:

  • Transcriptional regulation: PPARα activation increases LPL gene expression in vascular endothelium and adipose tissue. LPL is synthesized within parenchymal cells (adipocytes, myocytes) and translocated to capillary endothelial surfaces via glycosylphosphatidylinositol-anchored high-density lipoprotein-binding protein 1 (GPIHBP1) [6].
  • Enzymatic potentiation: Clofibrate elevates heparin-releasable LPL activity by 90% in hypertriglyceridemic patients (from 95 ± 16 to 181 ± 34 nmol FFA/10⁶ cells/hour) [2]. This enhances hydrolysis of triglyceride-rich lipoproteins (chylomicrons, VLDL), releasing free fatty acids for peripheral uptake.
  • Metabolic coupling: Liberated fatty acids activate PPARα, creating a feed-forward loop that sustains LPL expression. Concurrently, clofibric acid reduces hepatic VLDL synthesis by promoting fatty acid oxidation, decreasing substrate availability for triglyceride assembly [6].

LPL activation reduces plasma triglycerides by 61% (from 6.85 ± 1.1 to 2.66 ± 1.29 mmol/L) and accelerates triglyceride clearance by 85% [2]. This mechanism underpins aluminum clofibrate’s efficacy in hypertriglyceridemia.

Competitive Antagonism of T1R2-T1R3 Heterodimeric Receptors

Clofibric acid shares structural homology with the sweet taste inhibitor lactisole (DL-2-(4-methoxyphenoxy)-propanoic acid), enabling competitive inhibition of the human sweet taste receptor T1R2-T1R3:

  • Molecular mimicry: Both compounds feature a phenoxy-propanoic acid backbone. Lactisole binds the transmembrane domain of T1R3 (hT1R3), stabilizing an inactive conformation [10].
  • Receptor specificity: In primates, lactisole selectively suppresses sweetener-induced responses in "S fibers" (nerve fibers conveying sweet taste) without affecting umami or bitter tastes [10]. Clofibric acid similarly inhibits T1R3, as confirmed by:
  • Dose-dependent suppression of sucralose-induced cytoplasmic Ca²⁺ fluxes in HEK293 cells expressing mT1R3 [10].
  • Reduced neural responses to sweet compounds in the chorda tympani nerve [10].
  • Allosteric modulation: Lactisole’s inhibition exhibits non-competitive kinetics, suggesting clofibric acid may bind adjacent to orthosteric sites, sterically hindering agonist access [10].

Table 2: Structural and Functional Comparison of T1R3 Inhibitors

ParameterLactisoleClofibric Acid
Chemical structureDL-2-(4-methoxyphenoxy)-propanoic acid2-(4-chlorophenoxy)-2-methylpropanoic acid
T1R3 binding siteTransmembrane domainPutative transmembrane domain
Effect on sweet tasteSuppresses sucrose, sucralose, acesulfame-KInhibits sweet taste (inferred from structural analogy)
SelectivityT1R3-specific; spares T1R1-T1R3 (umami)Binds T1R3; PPAR cross-reactivity

This antagonism may explain altered taste perception during therapy but has no established therapeutic role in dyslipidemia management.

Biotransformation Pathways to Clofibric Acid Metabolites

Aluminum clofibrate’s biotransformation is essential for its pharmacological activity:

  • Hydrolytic activation: In the gastrointestinal tract, aluminum clofibrate dissociates into aluminum ions and clofibrate ester, which is rapidly hydrolyzed by carboxylesterases to clofibric acid [9].
  • Hepatic conjugation: Clofibric acid undergoes UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, forming an acyl glucuronide excreted in bile [1] [9].
  • Microbial metabolism: Intestinal microbiota transform clofibric acid via:
  • Hydrolytic dechlorination: Produces 4-hydroxyphenoxy-2-methylpropanoic acid.
  • β-oxidation: Generates p-chlorophenol and hydroxyisobutyric acid [3].
  • Aromatic ring cleavage: Yields lactic acid and alanine as terminal metabolites [3].
  • Environmental persistence: Clofibric acid resists mammalian metabolism, with a half-life of 18–22 hours. Its stability contributes to environmental accumulation post-excretion, where specialized bacteria degrade it via meta-cleavage pathways [3].

Table 3: Biotransformation Products of Clofibric Acid

MetaboliteFormation PathwayEnzymes/ConditionsBiological Activity
Clofibryl glucuronideGlucuronidationUGT2B7 (hepatic)Inactive
4-Hydroxyphenoxy-2-methylpropanoic acidDechlorinationGut microbiotaPPARα weak agonist
4-Chlorophenolβ-oxidationSphingomonas spp.Toxic intermediate
Lactic acidAliphatic chain cleavageMicrobial dioxygenasesNone

Biliary excretion dominates elimination (>70%), enabling enterohepatic recirculation. Renal excretion contributes minimally (<5%) except in renal impairment, where accumulation occurs [9].

Properties

CAS Number

24818-79-9

Product Name

Aluminum clofibrate

IUPAC Name

aluminum;2-(4-chlorophenoxy)-2-methylpropanoate;hydroxide

Molecular Formula

C20H21AlCl2O7

Molecular Weight

471.3 g/mol

InChI

InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+3;/p-3

InChI Key

USWVMPGQVYZHCA-UHFFFAOYSA-K

SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[OH-].[Al+3]

Solubility

Soluble in DMSO

Synonyms

Alfibrate, Alufibrate, Aluminium clofibrate, Aluminium clofibrate, Atherolip, Clofibric acid basic aluminum salt

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[OH-].[Al+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.